

synthesis of 3-Chloro-4-morpholinophenylboronic acid

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Compound of Interest

Compound Name:	3-Chloro-4-morpholinophenylboronic acid
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An In-Depth Technical Guide to the Synthesis of **3-Chloro-4-morpholinophenylboronic Acid**

Executive Summary

3-Chloro-4-morpholinophenylboronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The unique electronic and steric properties imparted by the chloro and morpholino substituents make it a desirable fragment in the synthesis of pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate. We will detail a robust two-step synthetic sequence, explain the critical process parameters, and offer insights into the rationale behind the chosen procedures to ensure reproducibility and high purity.

Introduction and Strategic Overview

The Central Role of Arylboronic Acids in Drug Discovery

Arylboronic acids and their corresponding esters are indispensable tools in the synthesis of biaryl and heteroaryl structures, which form the core of countless pharmaceutical compounds. [2] Their stability, low toxicity, and high reactivity in Suzuki-Miyaura coupling reactions make them superior to many other organometallic reagents.[3] The ability to forge carbon-carbon

bonds under mild conditions with high functional group tolerance has cemented their role in both discovery and process chemistry.

Synthetic Strategy: A Two-Step Approach

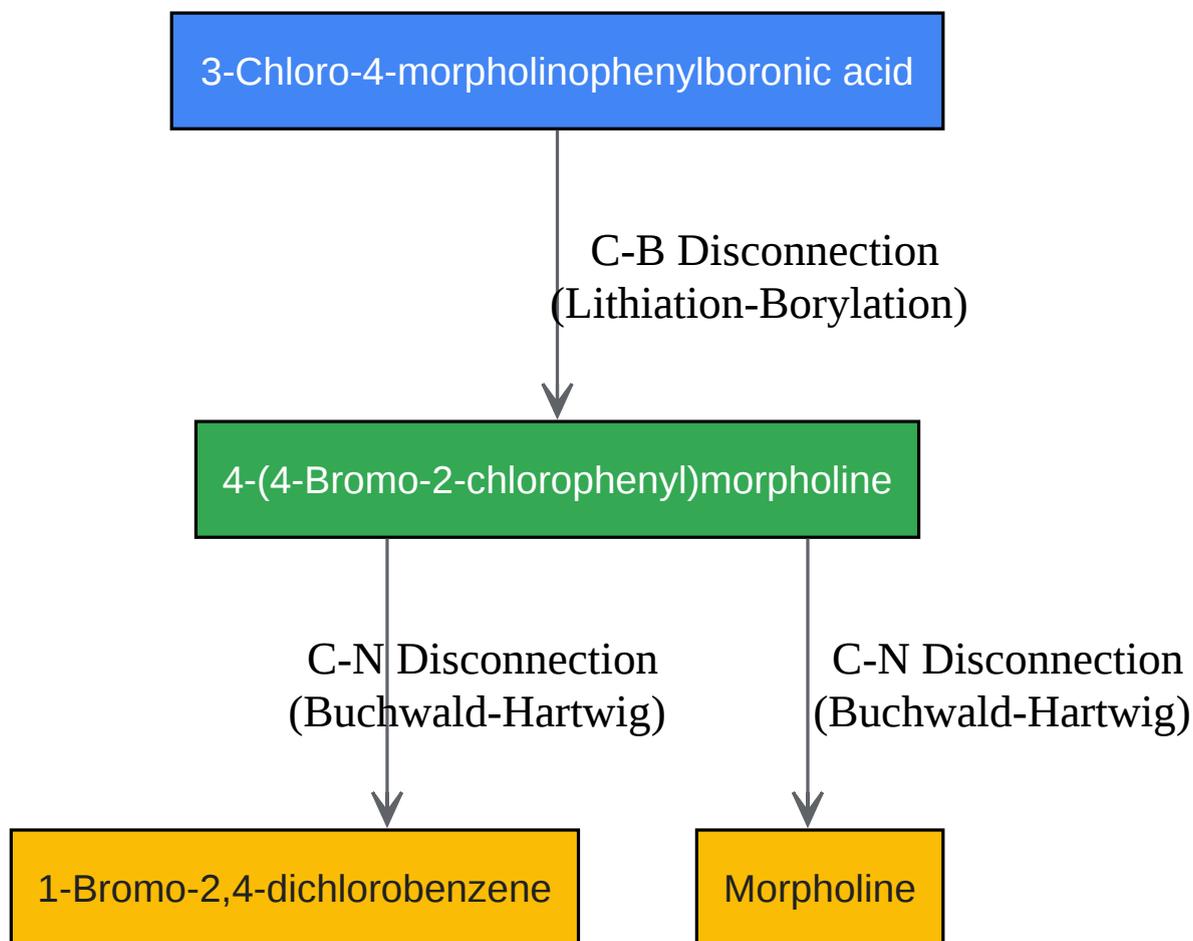
The synthesis of **3-Chloro-4-morpholinophenylboronic acid** is most effectively approached via a two-step sequence starting from a commercially available dihaloarene. The chosen strategy involves:

- Buchwald-Hartwig Amination: Formation of the crucial C-N bond by coupling morpholine with a suitable dihaloarene precursor. This method is selected for its high efficiency and broad substrate scope in forming aryl amine bonds.[4][5]
- Lithiation-Borylation: Conversion of the remaining aryl halide to the boronic acid via a low-temperature metal-halogen exchange followed by quenching with a borate ester. This classic transformation is highly reliable for introducing the boronic acid moiety.[6][7]

This guide will focus on the synthesis starting from 1-bromo-2,4-dichlorobenzene, a cost-effective and readily available starting material.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The C-B bond is disconnected first, leading back to an aryl bromide precursor, which is then disconnected at the C-N bond to reveal the starting materials.

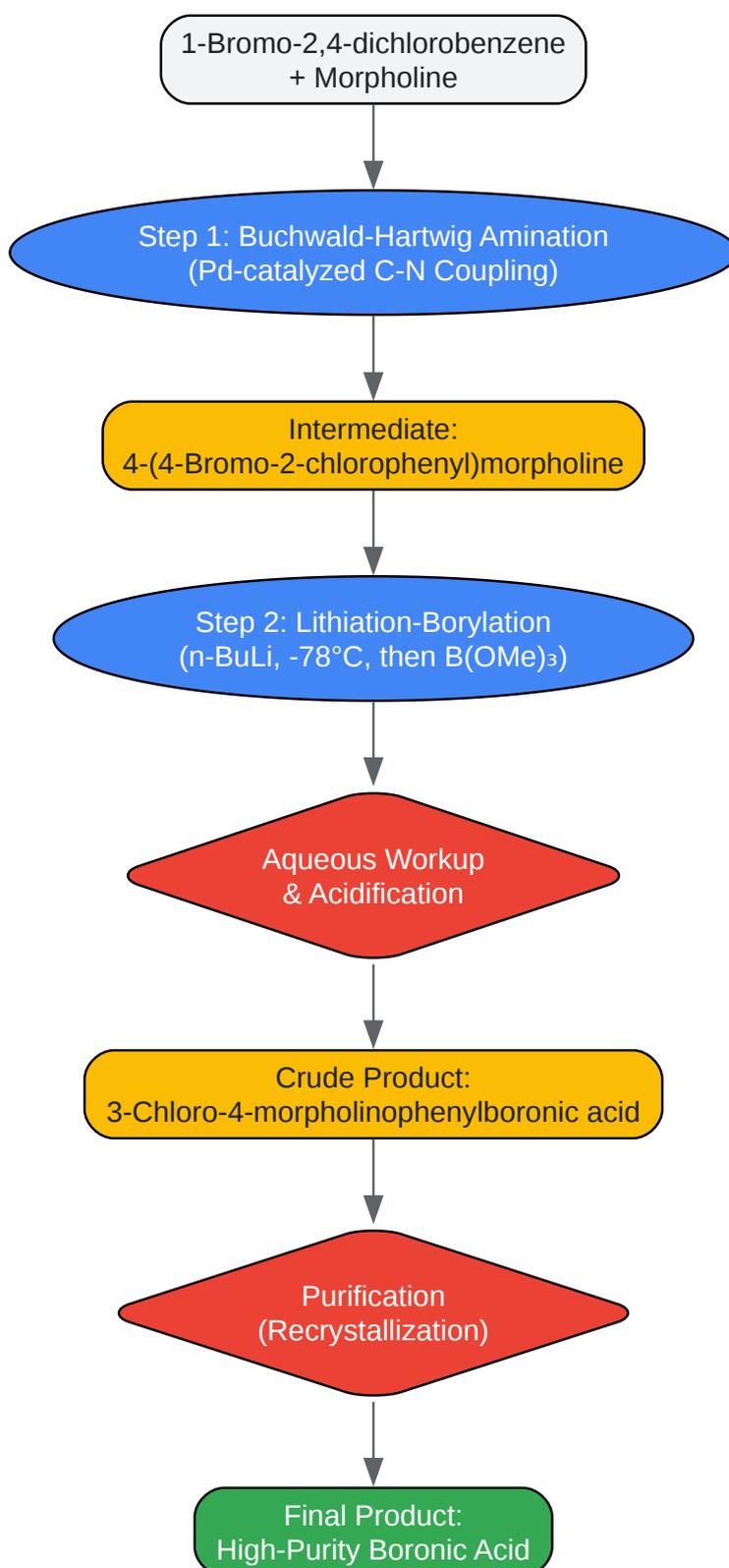


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Caption: Retrosynthetic pathway for **3-Chloro-4-morpholinophenylboronic acid**.

Detailed Synthesis Pathway

The overall synthetic workflow is depicted below, outlining the transformation from starting materials to the final, purified product.



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Caption: Experimental workflow for the synthesis of **3-Chloro-4-morpholinophenylboronic acid**.

Step 1: Synthesis of 4-(4-Bromo-2-chlorophenyl)morpholine

Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution of the chlorine atom at C4 of 1-bromo-2,4-dichlorobenzene with morpholine. The chlorine at C4 is more activated towards nucleophilic attack than the one at C2 due to the electron-withdrawing effect of the bromine atom para to it. A palladium-catalyzed Buchwald-Hartwig amination is employed to ensure high conversion and selectivity under relatively mild conditions, avoiding the high temperatures often required for traditional S_NAr reactions.[8]

Experimental Protocol:

- **Reagent Setup:** To a dry, argon-purged round-bottom flask, add cesium carbonate (Cs₂CO₃, 2.0 equiv.), 1-bromo-2,4-dichlorobenzene (1.0 equiv.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.05 equiv.).
- **Solvent and Reactant Addition:** Add anhydrous toluene (approx. 5 mL per mmol of aryl bromide) followed by morpholine (1.2 equiv.).
- **Reaction:** Heat the mixture to 100-110 °C and stir vigorously under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
- **Extraction:** Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel to yield 4-(4-bromo-2-chlorophenyl)morpholine as a solid.

Compound	Molecular Weight	Expected Yield	Appearance
4-(4-Bromo-2-chlorophenyl)morpholine	276.55 g/mol	85-95%	Off-white solid

Step 2: Synthesis of 3-Chloro-4-morpholinophenylboronic acid

Causality and Experimental Choice: This transformation utilizes a lithium-halogen exchange reaction. n-Butyllithium (n-BuLi) is a highly reactive organometallic reagent capable of selectively abstracting the bromine atom at -78 °C to form a transient aryllithium species.^[6] This step must be conducted under strictly anhydrous conditions and at very low temperatures to prevent side reactions. The aryllithium is then quenched with an electrophilic boron source, trimethyl borate, to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup.^{[6][9]}

Experimental Protocol:

- **Inert Atmosphere:** To a flame-dried, multi-necked flask under a strict argon atmosphere, add the aryl bromide precursor, 4-(4-bromo-2-chlorophenyl)morpholine (1.0 equiv.), and dissolve it in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is maintained.
- **Lithiation:** Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** Add trimethyl borate (B(OMe)₃, 1.5 equiv.) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.^[6]
- **Quench and Hydrolysis:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH to approximately 2-3 with 2M hydrochloric acid

(HCl). A precipitate of the boronic acid should form.

- Extraction and Isolation: Extract the mixture with ethyl acetate or dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The Challenge of Boronic Acid Purification

Arylboronic acids present unique purification challenges. They are prone to dehydration, forming cyclic anhydride trimers known as boroxines. Furthermore, their polar nature often leads to poor behavior on standard silica gel chromatography, resulting in streaking and low recovery.^{[10][11]} Therefore, non-chromatographic methods are preferred.

Recommended Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying the title compound.

- Solvent Selection: A mixed solvent system, such as water/acetonitrile or water/ethanol, is often effective.
- Procedure: Dissolve the crude boronic acid in a minimal amount of the hot solvent mixture. If insoluble impurities are present, perform a hot filtration.^[12]
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Compound	Molecular Weight	Purity (Post-Recrystallization)	Appearance
3-Chloro-4-morpholinophenylboronic acid	241.45 g/mol	>97% (by NMR)	White to off-white crystalline solid

Analytical Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

- ^1H NMR: Expect characteristic signals for the morpholino protons and the aromatic protons, with splitting patterns consistent with the substitution pattern. The boronic acid proton ($-\text{B}(\text{OH})_2$) may appear as a broad singlet.
- ^{13}C NMR: Confirm the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS): Verify the molecular weight of the compound. ESI-MS will typically show the $[\text{M}-\text{H}]^-$ or $[\text{M}+\text{H}]^+$ ion.

Safety and Handling

- n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.
- Morpholine: Flammable and corrosive. Can cause skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[\[13\]](#)
- Boronic Acids: Generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.[\[14\]](#)
- General Precautions: All steps should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This guide outlines a reliable and scalable two-step synthesis of **3-Chloro-4-morpholinophenylboronic acid**. By employing a strategic Buchwald-Hartwig amination followed by a well-controlled lithiation-borylation sequence, this valuable building block can be prepared in high yield and purity. The detailed protocols and explanations of the underlying chemical principles provide researchers with a robust framework for successfully synthesizing this and structurally related compounds for applications in pharmaceutical research and development.

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